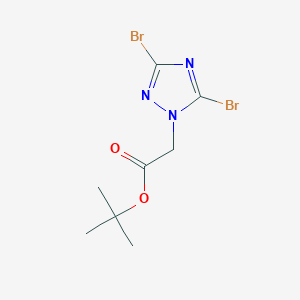
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the CAS Number: 1240569-94-1 . It has a molecular weight of 340.01 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 340.01 , storage temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is involved in the synthesis of structurally complex molecules. For example, it has been used in the synthesis of triazolyl-indole compounds with potential applications in materials science and pharmaceutical research. These compounds exhibit significant molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for their potential applications (Boraei, Soliman, Haukka, & Barakat, 2021).
Fungicidal Activity
This compound has been used as a precursor in the synthesis of novel fungicidal agents. Research indicates that derivatives of this compound have shown moderate to excellent fungicidal activity against various fungal pathogens, highlighting its potential in agricultural applications (Mao, Song, & Shi, 2013).
Catalytic Reactions
It also finds application in catalytic reactions. For instance, derivatives of this compound have been used in iridium-catalyzed alkylation reactions, demonstrating the versatility of this compound in facilitating various organic transformations (Iuchi, Obora, & Ishii, 2010).
Wirkmechanismus
Target of Action
“tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” is a type of triazole compound. Triazoles are a class of five-membered ring compounds that possess three nitrogen atoms in their structures. They are known for their diverse biological activities and are often used in medicinal chemistry and drug design .
Biochemical Pathways
Triazole compounds are often involved in a variety of biochemical processes due to their ability to form stable complexes with various enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
Based on the properties of triazole compounds, it could potentially have a wide range of biological activities .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored at a temperature between 28°C .
Eigenschaften
IUPAC Name |
tert-butyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O2/c1-8(2,3)15-5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWRDIMNXOSKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=NC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

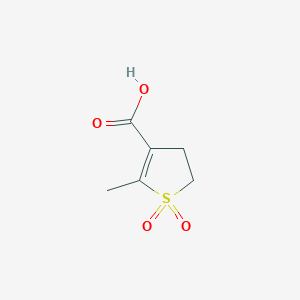
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
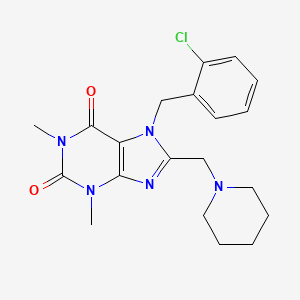
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)

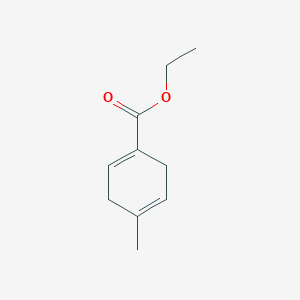


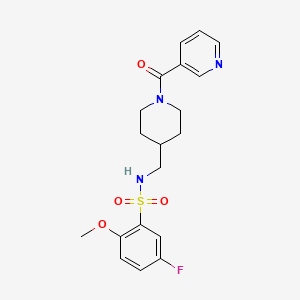

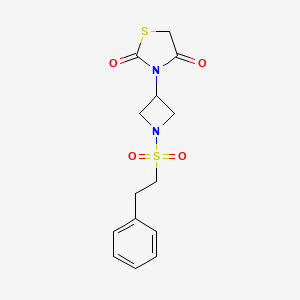
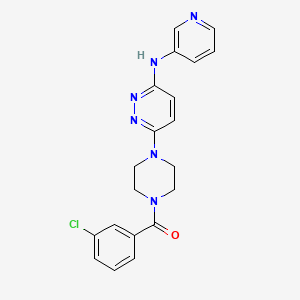
![3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B2695126.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)